molecular formula C9H13N3O2 B2466803 N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421458-81-2

N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2466803
CAS RN: 1421458-81-2
M. Wt: 195.222
InChI Key: ULBUASDTRNVFPH-UHFFFAOYSA-N
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Description

“N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic compound . It is part of the pyrazolo[5,1-b][1,3]oxazine family, which is a class of nitrogen-containing heterocycles . These compounds are employed in various applications such as pharmaceuticals, organic materials, and natural products .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide involves exploring their synthesis and potential applications in various fields. One study presents the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to compounds that could have implications in drug development and material science (Ledenyova et al., 2018). Another research focuses on the synthesis and pharmacological activities of pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, highlighting their chemical and pharmacological potential (Mahmoud et al., 2017).

Pharmacological Activities

The development of derivatives of this compound has been explored for pharmacological uses. One study investigated a series of these derivatives as PDE4 inhibitors, showing significant anti-inflammatory, analgesic, and antimicrobial activities, indicating their potential as multifunctional drugs (Srivastava & Singh, 2020). This aligns with the broader trend of synthesizing and evaluating novel compounds for their therapeutic applications, such as anticancer and antimicrobial activities, further supporting the versatility and potential of such derivatives in biomedical research (Abdellatif et al., 2014).

Antimicrobial and Anticancer Properties

Several studies have focused on the antimicrobial and anticancer properties of compounds related to this compound. The exploration of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has provided insights into their moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008). Furthermore, the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential of these derivatives in addressing antibiotic resistance (Palkar et al., 2017).

properties

IUPAC Name

N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-11(2)8(13)7-6-10-12-4-3-5-14-9(7)12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBUASDTRNVFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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